Methyl cis-3-{[(tert-butoxy)carbonyl]amino}-1-methylcyclobutane-1-carboxylate
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Description
“Methyl cis-3-{[(tert-butoxy)carbonyl]amino}-1-methylcyclobutane-1-carboxylate” is a chemical compound with the molecular formula C12H21NO4 . It has a molecular weight of 243.303 . This compound is available for purchase from various suppliers .
Molecular Structure Analysis
The molecular structure of this compound consists of a cyclobutane ring with a methyl group and a carboxylate group attached to one carbon, and a tert-butoxycarbonyl-protected amino group attached to an adjacent carbon . The exact spatial arrangement of these groups would depend on the specific stereochemistry of the compound.Mechanism of Action
Target of Action
It is often used as an intermediate in organic synthesis , suggesting that its targets could vary depending on the final compound it is used to synthesize.
Mode of Action
As an intermediate in organic synthesis , its mode of action would depend on the final compound it is used to synthesize and the biological targets of that compound.
Biochemical Pathways
As an intermediate in organic synthesis , the biochemical pathways it affects would depend on the final compound it is used to synthesize and the biological targets of that compound.
Pharmacokinetics
As an intermediate in organic synthesis , its pharmacokinetic properties would depend on the final compound it is used to synthesize.
Result of Action
As an intermediate in organic synthesis , the effects of its action would depend on the final compound it is used to synthesize and the biological targets of that compound.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For optimal storage and handling, it is recommended to store the compound in a cool, well-ventilated area, protected from moisture and light .
Safety and Hazards
Properties
IUPAC Name |
methyl 1-methyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutane-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO4/c1-11(2,3)17-10(15)13-8-6-12(4,7-8)9(14)16-5/h8H,6-7H2,1-5H3,(H,13,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBOWAFRNFZDNDA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(C1)NC(=O)OC(C)(C)C)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201114193 |
Source
|
Record name | Cyclobutanecarboxylic acid, 3-[[(1,1-dimethylethoxy)carbonyl]amino]-1-methyl-, methyl ester, trans- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201114193 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1946010-92-9 |
Source
|
Record name | Cyclobutanecarboxylic acid, 3-[[(1,1-dimethylethoxy)carbonyl]amino]-1-methyl-, methyl ester, trans- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201114193 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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